
2-Tert-butoxycarbonylamino-3-(tetrahydro-pyran-4-YL)-propionic acid methyl ester
Overview
Description
2-Tert-butoxycarbonylamino-3-(tetrahydro-pyran-4-YL)-propionic acid methyl ester is a chiral ester derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group, a tetrahydro-pyran-4-yl substituent, and a methyl ester moiety. This compound is structurally significant as an intermediate in organic synthesis, particularly in peptide chemistry and pharmaceutical development. The Boc group serves as a temporary protective group for amines, enabling selective reactivity in multi-step syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butoxycarbonylamino-3-(tetrahydro-pyran-4-YL)-propionic acid methyl ester typically involves multiple steps, starting with the protection of the amino group using tert-butoxycarbonyl chloride (Boc-Cl) to form the Boc-protected amino acid
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium(VI) oxide or Dess-Martin periodinane can be used under acidic or neutral conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable electrophiles.
Major Products Formed:
Oxidation: Conversion to corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
Synthesis and Preparation
The synthesis of 2-Tert-butoxycarbonylamino-3-(tetrahydro-pyran-4-YL)-propionic acid methyl ester typically involves the protection of amino acids using tert-butyloxycarbonyl (Boc) groups. This process is crucial for the stability and reactivity of the compound in various chemical reactions. The compound can be synthesized via the following general reaction scheme:
- Starting Material : Tetrahydropyran derivative.
- Reagents : Boc anhydride or similar protecting agents.
- Conditions : Standard peptide coupling conditions (e.g., using DCC or EDC as coupling agents).
Peptide Synthesis
The compound is widely used in peptide synthesis due to its ability to protect amino groups during coupling reactions. The Boc group allows for selective deprotection under mild acidic conditions, facilitating the synthesis of complex peptides without side reactions.
Drug Development
Research has shown that derivatives of this compound exhibit potential as bioactive agents. For instance, modifications of the Boc-protected amino acid have been explored for their anti-cancer properties, particularly in targeting specific cancer cell lines.
Bioconjugation
The compound's functional groups make it suitable for bioconjugation applications, where it can be linked to other biomolecules such as antibodies or enzymes. This application is particularly relevant in the development of targeted drug delivery systems.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of Boc-protected amino acids, including this compound, against various cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity, suggesting potential therapeutic applications in oncology.
Case Study 2: Peptide Libraries
In a research project aimed at developing peptide libraries for drug discovery, researchers utilized this compound as a building block for synthesizing diverse peptide sequences. The libraries generated showed promising biological activities, highlighting the importance of this compound in pharmaceutical research.
Mechanism of Action
The mechanism by which 2-Tert-butoxycarbonylamino-3-(tetrahydro-pyran-4-YL)-propionic acid methyl ester exerts its effects depends on its specific application. For instance, in drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition.
Molecular Targets and Pathways Involved:
Enzymes: Potential inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Binding to receptors to elicit a biological response.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences between the target compound and structurally related analogs:
Key Observations :
- Ester vs. Acid : The methyl ester in the target compound increases lipophilicity compared to the carboxylic acid in ST-0530, which may enhance cellular uptake but reduce aqueous solubility .
- Substituent Effects : The tetrahydro-pyran-4-yl group introduces a rigid, oxygen-containing ring, improving stability in polar aprotic solvents compared to the linear methyl group in ’s compound .
- Aromatic vs. Aliphatic: Compound 128 () contains a phenolic ring, enabling hydrogen bonding and UV activity, unlike the aliphatic tetrahydro-pyran group .
Physicochemical Properties
- Solubility : The methyl ester in the target compound reduces polarity compared to carboxylic acids (e.g., ST-0530), favoring solubility in organic solvents like dichloromethane .
- Stability : The Boc group is stable under basic conditions but cleaved by acids (e.g., trifluoroacetic acid), while the tetrahydro-pyran ring resists ring-opening under mild conditions .
- Melting Points : Esters (e.g., target compound) typically exhibit lower melting points than carboxylic acids (e.g., ST-0530) due to reduced hydrogen bonding .
Biological Activity
2-Tert-butoxycarbonylamino-3-(tetrahydro-pyran-4-YL)-propionic acid methyl ester, also known by its CAS number 368866-33-5, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antioxidant properties, cytotoxicity, and potential therapeutic applications.
- Molecular Formula : C14H25NO5
- Molecular Weight : 287.35 g/mol
- CAS Number : 368866-33-5
- Structure : The compound features a tert-butoxycarbonyl (Boc) protecting group and a tetrahydropyran moiety, which are significant for its biological interactions.
Antioxidant Activity
Recent studies have demonstrated the antioxidant capabilities of similar compounds based on their structural characteristics. The antioxidant activity was assessed using various assays, including:
- ABTS Radical Scavenging Assay
- FRAP (Ferric Reducing Antioxidant Power) Assay
In these assays, compounds similar to 2-tert-butoxycarbonylamino derivatives exhibited significant radical scavenging activity. For example, compounds with amine-containing spacers showed better antioxidant properties than their enamine counterparts, suggesting that structural modifications can enhance efficacy .
Compound | IC50 (μM) | Comparison |
---|---|---|
8a | 6.23 ± 0.33 | More effective than Trolox (91.8 ± 0.3 μM) |
7a | 19.6 ± 0.8 | Comparable to parent pharmacophore BHT |
Cytotoxicity Studies
In vitro cytotoxicity studies have indicated that certain derivatives of the compound exhibit varying degrees of cytotoxic effects on different cell lines. For instance, N-Boc-protected amino acids demonstrated weak cytotoxicity with cell viability ranging from 50% to 61% across tested lines . However, no significant antimicrobial activity was observed in these studies.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored through docking studies and kinetic analyses. It has been suggested that similar compounds could inhibit acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's. The binding interactions at both catalytic and peripheral sites indicate a potential for disease-modifying effects through inhibition of β-amyloid aggregation .
Study on Antioxidant Properties
A study focusing on the antioxidant properties of derivatives similar to 2-tert-butoxycarbonylamino compounds revealed that these compounds effectively inhibited lipid peroxidation in mouse brain homogenates. The inhibition was characterized by measuring the formation of thiobarbituric acid reactive substances (TBARS), with IC50 values indicating significant efficacy against oxidative stress .
Neuroprotective Effects
Another research effort highlighted the neuroprotective potential of related compounds in models of oxidative stress-induced neuronal damage. These studies suggest that the incorporation of tetrahydropyran rings may enhance blood-brain barrier permeability and contribute to central nervous system (CNS) activity .
Q & A
Q. Basic: What synthetic strategies are commonly employed to prepare 2-Tert-butoxycarbonylamino-3-(tetrahydro-pyran-4-YL)-propionic acid methyl ester?
Methodological Answer:
The synthesis typically involves three key steps:
Boc Protection : The amino group is protected using di-tert-butyl dicarbonate (Boc anhydride) under alkaline conditions (e.g., NaHCO₃ in THF/water) to prevent undesired side reactions during subsequent coupling steps .
Coupling with Tetrahydro-pyran-4-YL Moiety : A Mitsunobu reaction or carbodiimide-mediated coupling (e.g., EDC/HOBt) is used to attach the tetrahydro-pyran-4-YL group to the Boc-protected amino acid. Solvent selection (e.g., DMF or DCM) and temperature control (0–25°C) are critical for yield optimization .
Esterification : The carboxylic acid is methylated using trimethylsilyl diazomethane (TMS-diazomethane) or methyl iodide in the presence of a base like K₂CO₃ .
Q. Basic: What analytical techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm the Boc group (δ ~1.4 ppm for tert-butyl protons), ester methyl group (δ ~3.6 ppm), and tetrahydro-pyran ring protons (δ ~3.4–4.0 ppm). 2D NMR (COSY, HSQC) resolves stereochemical ambiguities .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) and fragments corresponding to Boc cleavage (~-100 Da) .
- HPLC-PDA : Reverse-phase HPLC with a C18 column monitors purity (>95%) and detects polar byproducts (e.g., deprotected intermediates) .
Q. Advanced: How can coupling efficiency between the Boc-protected amino acid and tetrahydro-pyran-4-YL group be optimized?
Methodological Answer:
- Catalyst Screening : Use coupling agents like HATU or PyBOP instead of EDC/HOBt for sterically hindered substrates, as they reduce racemization .
- Solvent Optimization : Replace DMF with less polar solvents (e.g., THF) to minimize side reactions.
- Temperature Control : Conduct reactions at –20°C to suppress epimerization, particularly for stereosensitive intermediates .
- In Situ Monitoring : Use FTIR to track the disappearance of the carboxylic acid peak (~1700 cm⁻¹) and confirm amide bond formation (~1650 cm⁻¹) .
Q. Advanced: How should researchers address discrepancies in NMR data indicating unexpected stereoisomers?
Methodological Answer:
- Chiral Chromatography : Employ chiral stationary phases (e.g., Chiralpak IA/IB) to separate enantiomers. Adjust mobile phase composition (e.g., hexane/isopropanol gradients) for resolution .
- Dynamic NMR (DNMR) : Analyze temperature-dependent NMR shifts to identify rotamers or conformers that may mimic stereoisomers.
- X-ray Crystallography : Resolve absolute configuration if crystalline derivatives (e.g., salts) can be obtained .
Q. Basic: What are the primary research applications of this compound in medicinal chemistry?
Methodological Answer:
- Peptide Mimetics : The tetrahydro-pyran moiety mimics carbohydrate or cyclic peptide structures, enabling studies on enzyme-substrate interactions (e.g., glycosidase inhibitors) .
- Prodrug Development : The methyl ester enhances cell permeability, making it a candidate for prodrug strategies targeting intracellular esterase activation .
- Protecting Group Stability : The Boc group’s acid-labile nature allows controlled deprotection in multi-step syntheses .
Q. Advanced: How can byproduct formation during Boc deprotection be minimized?
Methodological Answer:
- Acid Selection : Use trifluoroacetic acid (TFA) in DCM (20% v/v) instead of HCl/dioxane to reduce side reactions like tert-butyl carbocation formation .
- Scavengers : Add trisopropylsilane (TIPS) or water (1–5% v/v) to quench reactive intermediates and prevent alkylation of sensitive functional groups .
- Temperature and Time : Limit deprotection to 1–2 hours at 0°C to avoid over-exposure to acidic conditions, which can degrade the tetrahydro-pyran ring .
Q. Advanced: What computational methods aid in predicting the LogP and solubility of this compound?
Methodological Answer:
- QSAR Modeling : Use software like Schrödinger’s QikProp to predict LogP (experimental ~2.5–3.5) based on substituent contributions from the Boc group and tetrahydro-pyran ring .
- Molecular Dynamics (MD) Simulations : Simulate solvation free energy in water/octanol systems to validate experimental solubility trends .
- Hansen Solubility Parameters : Compare HSP values to solvents like ethyl acetate or acetonitrile to guide crystallization or formulation strategies .
Q. Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- PPE Requirements : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of fine powders .
- Spill Management : Neutralize acidic residues (post-deprotection) with sodium bicarbonate before disposal .
- Storage : Store under nitrogen at –20°C to prevent hydrolysis of the ester or Boc group .
Properties
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(oxan-4-yl)propanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO5/c1-14(2,3)20-13(17)15-11(12(16)18-4)9-10-5-7-19-8-6-10/h10-11H,5-9H2,1-4H3,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDJMXRVEJKDFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCOCC1)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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